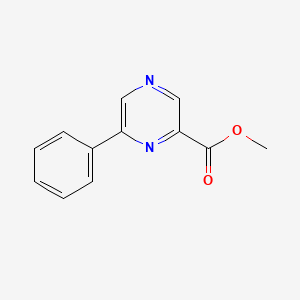

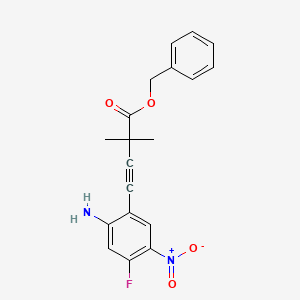

Methyl 6-phenylpyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 6-phenylpyrazine-2-carboxylate” is a chemical compound with the molecular formula C12H10N2O2 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of “Methyl 6-phenylpyrazine-2-carboxylate” involves the use of 2-chloro-6-phenylpyrazine, methanol, and triethylamine . The reaction is carried out in a steel pressure vessel with a stir bar .Molecular Structure Analysis

The molecular structure of “Methyl 6-phenylpyrazine-2-carboxylate” consists of a pyrazine ring attached to a phenyl group at the 6-position and a methyl ester at the 2-position . The InChI code for this compound is 1S/C12H10N2O2/c1-16-12(15)11-8-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3 .Physical And Chemical Properties Analysis

“Methyl 6-phenylpyrazine-2-carboxylate” has a molecular weight of 214.22 . Its physical form, storage temperature, and shipping temperature are not specified in the available resources .Applications De Recherche Scientifique

Synthesis of Pyrazolo[1,5-a]pyrimidines : Methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with 3-methyl-4-phenyl-1H-pyrazol-5-amine to produce methyl 7-arylcarbamoyl-6-aroyl-2-methyl-3-phenylpyrazolo[1,5-a]-pyrimidine-5-carboxylates. This demonstrates its utility in the synthesis of complex heterocyclic compounds (Denislamova et al., 2011).

Anti-mycobacterial Activity : N-Phenylpyrazine-2-carboxamides, related to Methyl 6-phenylpyrazine-2-carboxylate, exhibited significant anti-mycobacterial and photosynthesis-inhibiting activity. This underlines its potential in developing new antimicrobial agents (Zítko et al., 2015).

Antiproliferative Activity Against Cancer Cells : A study found that certain indenopyrazoles, structurally related to Methyl 6-phenylpyrazine-2-carboxylate, showed promising antiproliferative activity toward human cancer cells. This highlights its potential application in cancer research (Minegishi et al., 2015).

Use in Dye Synthesis : Methyl 6-phenylpyrazine-2-carboxylate derivatives have been used in the synthesis of dyes for polyester fibers, indicating its applicability in materials science and textile industry (Rangnekar & Dhamnaskar, 1990).

Synthesis of Pteridin-4-ones : The compound has been used in the synthesis of pteridin-4-ones, which are compounds of interest in various chemical and biological studies (Albert, 1979).

Hypoglycemic Activity : Methyl 6-phenylpyrazine-2-carboxylate derivatives have been studied for their hypoglycemic activity, suggesting potential use in diabetes treatment (Gein et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 6-phenylpyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)11-8-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJHUMDDQJUYDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701499 |

Source

|

| Record name | Methyl 6-phenylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-phenylpyrazine-2-carboxylate | |

CAS RN |

13534-79-7 |

Source

|

| Record name | Methyl 6-phenylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B577545.png)

![2,2-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B577547.png)

![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B577549.png)

![2,6-Diphenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B577552.png)

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)

![(2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B577567.png)